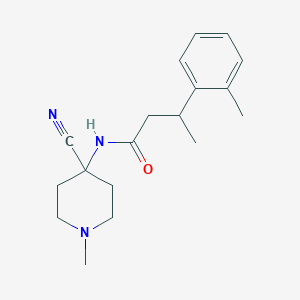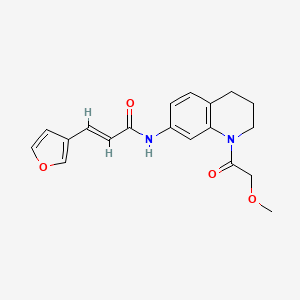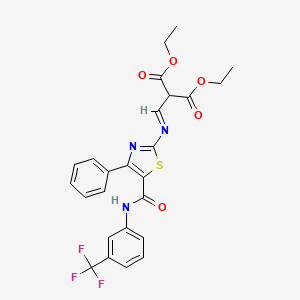
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide, also known as A-796260, is a synthetic compound that belongs to the class of analgesic drugs. It has been studied for its potential use in the treatment of pain and inflammation. The purpose of
Mécanisme D'action
The mechanism of action of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide involves binding to the mu-opioid receptor and activating it. This activation leads to the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals. N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide also inhibits the production of pro-inflammatory cytokines, which reduces inflammation.
Biochemical and Physiological Effects:
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation. N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide has a long duration of action, which makes it a promising candidate for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide in lab experiments include its potency, selectivity, and long duration of action. The limitations of using N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide in lab experiments include its low yield during synthesis, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for the research and development of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide in humans. This will provide important information on the safety and efficacy of the compound in humans. Another direction is to study the potential use of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide in the treatment of other conditions such as anxiety and depression. Finally, further studies are needed to determine the long-term safety and efficacy of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide.
Méthodes De Synthèse
The synthesis method of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide involves several steps. The first step involves the reaction of 4-cyano-1-methylpiperidine with 3-bromo-2-methylbenzoic acid in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then reacted with 2-methyl-3-butanone in the presence of a base to form the final product, N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide. The yield of the final product is about 30%.
Applications De Recherche Scientifique
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide has been extensively studied for its potential use in the treatment of pain and inflammation. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-6-4-5-7-16(14)15(2)12-17(22)20-18(13-19)8-10-21(3)11-9-18/h4-7,15H,8-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQWJAVDQSOZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)CC(=O)NC2(CCN(CC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Dimethylcyclopropyl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2657235.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[7,8-dimethyl-4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2657237.png)
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2657239.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2657240.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2657241.png)





![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2657252.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2657254.png)
![(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2657255.png)